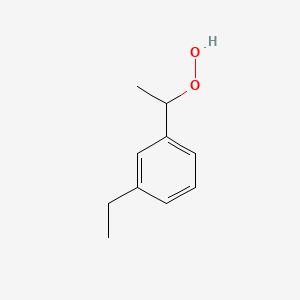![molecular formula C11H14N2O3S B14632893 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one CAS No. 55041-18-4](/img/structure/B14632893.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidin-2-one class. These compounds are known for their diverse applications in various fields, including pharmacology, biology, and organic synthesis. The oxazolidin-2-one nucleus is particularly significant due to its antibacterial properties and its role as a chiral auxiliary in stereoselective transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . Another common synthetic route involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
In industrial settings, the production of oxazolidin-2-one compounds, including this compound, often involves large-scale chemical synthesis. The process typically includes the use of catalytic amounts of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .
化学反応の分析
Types of Reactions
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms .
科学的研究の応用
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidin-2-one compounds are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly effective against Gram-positive bacteria, making these compounds valuable in the treatment of bacterial infections .
類似化合物との比較
Similar Compounds
Uniqueness
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
特性
CAS番号 |
55041-18-4 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC名 |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-17(2,15)12-13-8-10(16-11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChIキー |
QDFPWKCCGICZGI-UHFFFAOYSA-N |
正規SMILES |
CS(=NN1CC(OC1=O)C2=CC=CC=C2)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


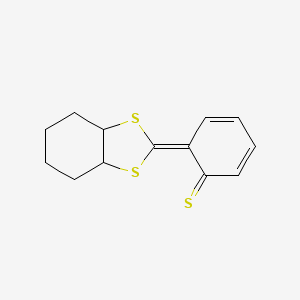
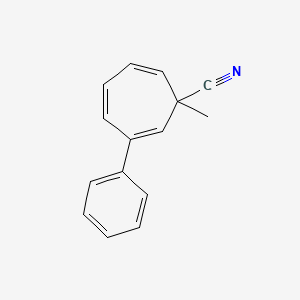
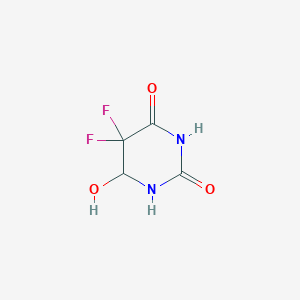
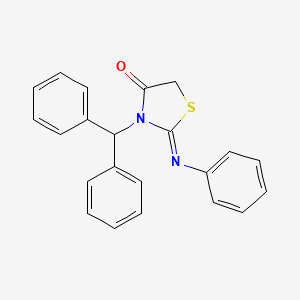
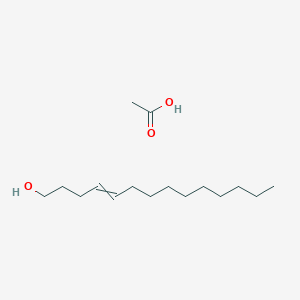
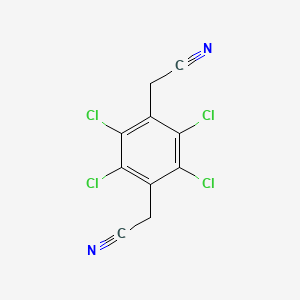
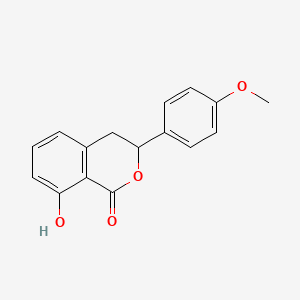
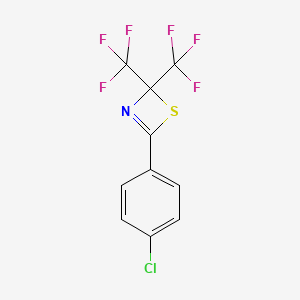
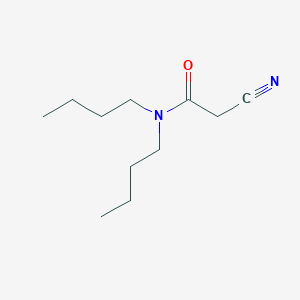

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
